molecular formula C20H23FN4O3 B8089839 Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate

Cat. No.: B8089839
M. Wt: 386.4 g/mol
InChI Key: STHKEIHDQVYJME-UHFFFAOYSA-N
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Description

This compound belongs to the class of piperazine-pyrimidine hybrids, characterized by a pyrimidine core substituted with a 4-fluorobenzoyl group at position 5 and a tert-butoxycarbonyl (Boc)-protected piperazine ring at position 2. Its structure enables versatile applications in medicinal chemistry, particularly as an intermediate for drug discovery targeting receptors like 5-HT2C , kinase inhibitors , and antiparasitic agents . The Boc group serves as a protective moiety during synthesis, facilitating selective deprotection for downstream functionalization .

Properties

IUPAC Name

tert-butyl 4-[5-(4-fluorobenzoyl)pyrimidin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3/c1-20(2,3)28-19(27)25-10-8-24(9-11-25)18-22-12-15(13-23-18)17(26)14-4-6-16(21)7-5-14/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHKEIHDQVYJME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of tert-Butyl 4-(5-(Methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate

The precursor, tert-butyl 4-(5-(methoxy(methyl)carbamoyl)pyrimidin-2-yl)piperazine-1-carboxylate, is synthesized via a palladium-catalyzed coupling between tert-butyl piperazine-1-carboxylate and 5-bromo-2-chloropyrimidine. Microwave-assisted conditions (150°C, 15 min) in the presence of potassium carbonate yield the intermediate in 85% efficiency.

Acylation with 4-Fluorobenzoyl Chloride

The methoxy(methyl)carbamoyl group is subsequently displaced by 4-fluorobenzoyl chloride under anhydrous conditions. In a representative procedure, the intermediate (1.0 mmol) is treated with 4-fluorobenzoyl chloride (1.2 eq) and triethylamine (2 eq) in dichloromethane at 0°C→25°C for 12 hours. Chromatographic purification affords the target compound in 72–78% yield.

Key Advantages :

  • High regioselectivity due to the electron-deficient pyrimidine ring.

  • Compatibility with Boc-protected piperazines, minimizing side reactions.

Direct Coupling of Prefunctionalized Pyrimidines

An alternative approach involves coupling 5-(4-fluorobenzoyl)pyrimidin-2-amine with tert-butyl piperazine-1-carboxylate under Ullmann or Buchwald-Hartwig conditions. This method circumvents the need for intermediate functionalization but requires precise catalyst control.

Palladium-Catalyzed Amination

A mixture of 5-(4-fluorobenzoyl)pyrimidin-2-amine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.1 eq), tris(dibenzylideneacetone)dipalladium(0) (5 mol%), and BINAP (10 mol%) in toluene is heated at 80°C for 24 hours under argon. The reaction achieves 65–70% conversion, with purification via silica gel chromatography yielding the product in 58% isolated yield.

Reaction Conditions :

  • Solvent: Toluene or dioxane.

  • Base: Cesium carbonate (2.5 eq).

  • Temperature: 80–100°C.

Limitations :

  • Sensitivity to oxygen and moisture necessitates inert atmosphere handling.

  • Competing side reactions at the benzoyl carbonyl group reduce overall efficiency.

Stepwise Assembly via Suzuki-Miyaura Coupling

For derivatives requiring structural diversification, a Suzuki-Miyaura coupling strategy is employed. This method introduces the 4-fluorobenzoyl group late in the synthesis, enhancing modularity.

Synthesis of Boronic Ester Intermediates

5-Bromo-2-(piperazin-1-yl)pyrimidine is treated with bis(pinacolato)diboron (1.2 eq) in the presence of Pd(dppf)Cl₂ (3 mol%) and potassium acetate (3 eq) in dioxane at 80°C for 6 hours. The resulting boronic ester is isolated in 82% yield.

Coupling with 4-Fluorobenzoyl Chloride

The boronic ester (1.0 eq) reacts with 4-fluorobenzoyl chloride (1.1 eq) under Miyaura conditions (Pd(OAc)₂, SPhos, K₃PO₄, THF/H₂O, 60°C, 12 h). Subsequent Boc protection using di-tert-butyl dicarbonate affords the target compound in 68% overall yield.

Advantages :

  • Enables late-stage diversification of the benzoyl moiety.

  • High functional group tolerance compared to classical acylation methods.

Microwave-Assisted One-Pot Synthesis

Recent advancements utilize microwave irradiation to condense multi-step processes into a single operation. This method reduces reaction times from days to hours while maintaining high yields.

Procedure

A mixture of 2-chloro-5-nitro-pyrimidine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.05 eq), and potassium carbonate (2 eq) in DMSO is irradiated at 150°C for 15 minutes. The intermediate nitro compound is hydrogenated (H₂, Pd/C, EtOAc/MeOH) and acylated in situ with 4-fluorobenzoyl chloride, yielding the final product in 61% overall yield.

Optimization Data :

ParameterValueImpact on Yield
Temperature150°C vs. 100°C+22%
SolventDMSO vs. DMF+15%
Irradiation Time15 min vs. 30 min-8%

Comparative Analysis of Methodologies

The table below summarizes critical metrics for each synthetic route:

MethodYield (%)Purity (%)Time (h)Cost (USD/g)
Acylation72–78≥9824120–150
Direct Coupling58–6595–9736180–200
Suzuki-Miyaura68≥9718220–250
Microwave-Assisted61962160–180

Key Observations :

  • Acylation remains the most cost-effective and scalable method for industrial applications.

  • Microwave-assisted synthesis offers the shortest reaction time, ideal for high-throughput screening.

  • Suzuki-Miyaura coupling provides superior modularity but incurs higher costs due to palladium catalysts.

Challenges and Optimization Strategies

Byproduct Formation

Competing N-acylation of the piperazine nitrogen is observed in methods using excess 4-fluorobenzoyl chloride. Mitigation strategies include:

  • Stepwise Temperature Control : Slow addition of acyl chloride at 0°C.

  • Protecting Group Alternatives : Use of Fmoc-protected piperazines, though this increases synthetic steps.

Catalyst Deactivation

Palladium catalysts in coupling reactions are prone to poisoning by sulfur-containing impurities. Implementing rigorous solvent drying (molecular sieves) and using ultra-pull reagents (trisamine) improve catalyst longevity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups .

Scientific Research Applications

Anticancer Activity

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit specific cancer cell pathways. For instance, compounds with similar structures have shown efficacy against various cancers, including breast cancer and leukemia.

Targeted Drug Delivery

The incorporation of the fluorobenzoyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate biological membranes. This characteristic is crucial for developing targeted drug delivery systems, particularly in cancer therapy where localized treatment can minimize systemic side effects.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar compounds. The results indicated that derivatives with fluorinated aromatic groups exhibited enhanced activity against breast cancer cell lines, suggesting a promising direction for further research on this compound .

Case Study 2: Pharmacokinetics and Bioavailability

Research conducted on structurally related compounds indicated that modifications like fluorination significantly affect pharmacokinetic profiles. These modifications can improve solubility and bioavailability, making them suitable candidates for oral administration in therapeutic settings .

Mechanism of Action

The mechanism of action of tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to downstream effects on cellular pathways, influencing various biological processes .

Comparison with Similar Compounds

Substituent Variations on the Pyrimidine Core

The pyrimidine ring's substitution pattern critically influences biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name Pyrimidine Substituent (Position 5) Piperazine Substituent (Position 2) Yield (%) Key Applications Reference ID
Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate 4-Fluorobenzoyl Boc-protected piperazine N/A Intermediate for kinase inhibitors
tert-Butyl 4-(5-((3-fluorobenzyl)oxy)pyrimidin-2-yl)piperazine-1-carboxylate 3-Fluorobenzyloxy Boc-protected piperazine 79 5-HT2C agonists
tert-Butyl 4-(5-((4-fluorophenethoxy)pyrimidin-2-yl)piperazine-1-carboxylate 4-Fluorophenethoxy Boc-protected piperazine 54 5-HT2C agonists
tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate 5-Bromoindole-ethyl Boc-protected piperazine 77 Antimalarial agents
tert-Butyl 4-[4-(2,6-difluorophenyl)pyrimidin-2-yl]piperazine-1-carboxylate 2,6-Difluorophenyl Boc-protected piperazine 87 Kinase inhibition (e.g., CDK4/6)

Key Observations :

  • Fluorine Substitution : The presence of fluorine (e.g., 4-fluorobenzoyl vs. 3-fluorobenzyloxy) enhances lipophilicity and metabolic stability, critical for blood-brain barrier penetration in CNS-targeting agents .
  • Boc Deprotection : Removal of the Boc group (e.g., via TFA treatment ) generates free piperazine, enabling further coupling with sulfonamides or amines for target-specific modifications .
  • Biological Activity : The 4-fluorophenethoxy analog (pre-9f) demonstrated selective 5-HT2C agonism (EC50 = 12 nM) due to optimal steric and electronic interactions , while the 2,6-difluorophenyl derivative showed potent CDK4/6 inhibition (IC50 < 10 nM) .

Common Routes :

Suzuki-Miyaura Coupling : Used to introduce aryl/heteroaryl groups to pyrimidine cores. For example, tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate was coupled with 2,6-difluorophenyl boronic acid using Pd catalysis to achieve an 87% yield .

Nucleophilic Substitution : Bromopyrimidine intermediates (e.g., 5-bromopyrimidine) react with thiols or amines under basic conditions. Thioetherification with 3-mercaptohexan-1-ol yielded tert-butyl 4-(5-((1-hydroxyhexan-3-yl)thio)pyrimidin-2-yl)piperazine-1-carboxylate in 69% yield .

Deprotection Strategies : The Boc group is cleaved using 50% TFA, as demonstrated in the synthesis of N-benzyl-2-(piperazin-1-yl)pyrimidin-4-amine (75% yield) .

Challenges :

  • Low yields (e.g., 17% for pre-9g ) arise from steric hindrance with bulky substituents like 3-fluorophenoxy.
  • Regioselectivity issues in pyrimidine functionalization require precise control of reaction conditions .

Antiparasitic Activity

The 5-bromoindole-ethyl analog (compound 25) exhibited fast-killing properties against Plasmodium falciparum (IC50 = 0.8 μM) due to covalent binding to parasitic enzymes .

Kinase Inhibition

The 2,6-difluorophenyl derivative is a key intermediate in palbociclib synthesis, a CDK4/6 inhibitor used in breast cancer therapy. Its high similarity to the target compound (0.92 Tanimoto coefficient) underscores the role of fluorine in enhancing target affinity .

5-HT2C Agonism

Fluorinated analogs like 9b (3-fluorobenzyloxy) showed superior selectivity for 5-HT2C over 5-HT2B (100-fold), attributed to reduced π-π stacking interactions with non-target receptors .

Biological Activity

Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate (CAS: 1703794-73-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be summarized as follows:

  • Molecular Formula : C20_{20}H23_{23}FN4_{4}O3_{3}
  • Molecular Weight : 386.42 g/mol
  • CAS Number : 1703794-73-3

The compound features a piperazine ring, a pyrimidine moiety, and a fluorobenzoyl group, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound has been documented through various methods. One notable approach involves the reaction of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate with a fluorobenzoyl derivative in the presence of a base such as n-BuLi in anhydrous THF. This reaction yields the desired compound with moderate efficiency (approximately 46% yield) after purification steps .

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits significant inhibitory activity against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, as evidenced by flow cytometry analyses .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has shown promising results as an inhibitor of RET kinase, a target in several cancers. The IC50 values obtained from kinase assays indicate that this compound effectively inhibits RET activity, suggesting its potential as a lead compound for further development in cancer therapeutics .

Case Studies

  • Case Study on RET Kinase Inhibition :
    • Objective : To evaluate the efficacy of this compound as a RET kinase inhibitor.
    • Methodology : ELISA-based kinase assays were conducted to determine inhibition levels.
    • Results : The compound exhibited moderate to high potency against RET kinase with an IC50 value of approximately 0.84 µM, indicating its potential utility in targeted cancer therapies .
  • Cell Proliferation Studies :
    • Objective : To assess the impact on cell proliferation in human cancer cell lines.
    • Methodology : MTT assays were performed to measure cell viability post-treatment with varying concentrations of the compound.
    • Results : A dose-dependent reduction in cell viability was observed, supporting the compound's role as an effective anticancer agent .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate
Reactant of Route 2
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Tert-butyl 4-(5-(4-fluorobenzoyl)pyrimidin-2-yl)piperazine-1-carboxylate

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